molecular formula C13H15Cl2NO2 B2517121 (3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone CAS No. 1206992-52-0

(3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone

Cat. No.: B2517121
CAS No.: 1206992-52-0
M. Wt: 288.17
InChI Key: VKOXOALGDQNPDO-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone is a synthetic small molecule belonging to the chemical class of aryl piperidinyl methanones. Its structure incorporates a 3,5-dichlorophenyl group and a 4-methoxypiperidine ring, a scaffold recognized for its significant pharmacological potential in medicinal chemistry . Piperidin-1-yl methanone derivatives are established as key pharmacophores in neuropsychiatry, functioning as central nervous system (CNS) agents that can act as either depressants or stimulants based on dosage levels . Furthermore, structurally similar piperidine derivatives have demonstrated a broad spectrum of biological activities in scientific literature, including antimicrobial, antifungal, antioxidant, and anticancer properties . The 4-methoxy substitution on the piperidine ring is a critical structural feature that can influence the molecule's electronic properties, lipophilicity, and overall interaction with biological targets, thereby modulating its research utility . This compound is intended for research applications only, specifically for use in vitro laboratory studies. It is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this chemical as a building block in organic synthesis, a candidate for high-throughput screening, or a lead compound for structure-activity relationship (SAR) studies in drug discovery pipelines.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c1-18-12-2-4-16(5-3-12)13(17)9-6-10(14)8-11(15)7-9/h6-8,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOXOALGDQNPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-methoxypiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxypiperidinyl group can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The carbonyl group in the methanone core can be reduced to form alcohol derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the methoxypiperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(3,5-Dichlorophenyl)(4-fluorophenyl)methanone
  • Structure : Replaces the 4-methoxypiperidine with a 4-fluorophenyl group.
  • Molecular Formula : C₁₃H₈Cl₂FO.
  • Molecular Weight : 269.9 g/mol.
  • Fluorine’s electronegativity increases metabolic stability compared to methoxy groups.
  • Implications : Likely lower solubility in polar solvents due to reduced nitrogen content .
B. 3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-ylmethanone
  • Structure: Features a triazole ring with dimethylamino groups and a 2,6-dichlorophenyl group.
  • Molecular Formula : C₁₄H₁₆Cl₂N₆O.
  • Molecular Weight : 367.2 g/mol.
  • Dichlorophenyl substitution at 2,6-positions may sterically hinder interactions compared to 3,5-substitution.
  • Implications : Improved binding to enzymes requiring planar heterocycles (e.g., kinase inhibitors) .

Variations in the Heterocyclic Moiety

(3,5-Dichlorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone
  • Structure : Substitutes 4-methoxypiperidine with a thiomorpholine-methylphenyl group.
  • Molecular Formula: C₁₈H₁₇Cl₂NOS.
  • Molecular Weight : 366.3 g/mol.
  • Key Differences: Thiomorpholine introduces a sulfur atom, altering electronic properties and solubility.
  • Implications : Enhanced interaction with sulfur-binding pockets in enzymes (e.g., proteases) .
{3-[4-Amino-6-(2-phenol)-1,3,5-triazin-2-yl]phenyl}(4-methylpiperazin-1-yl)methanone
  • Structure: Contains a triazine-phenol system and 4-methylpiperazine.
  • Molecular Formula : C₂₁H₂₁Cl₂N₇O₂.
  • Molecular Weight : 486.3 g/mol.
  • Key Differences: Triazine-phenol system offers π-π stacking and hydrogen-bonding capabilities. Piperazine’s higher basicity compared to piperidine improves water solubility.
  • Implications : Suitable for targets requiring both aromatic and basic motifs (e.g., GPCRs) .

Functional Group Modifications

(3,5-Dichlorophenyl)(4-tosyl-3,4-dihydropyrazin-1(2H)-yl)methanone
  • Structure : Tosyl-dihydropyrazine replaces 4-methoxypiperidine.
  • Molecular Formula : C₁₉H₁₈Cl₂N₂O₃S.
  • Molecular Weight : 437.3 g/mol.
  • Key Differences :
    • Tosyl group (electron-withdrawing) decreases electron density on the ketone, affecting reactivity.
    • Partially saturated dihydropyrazine introduces conformational rigidity.
  • Implications: Potential use in stabilizing transition states in enzyme inhibition .
B. 4-(3-Chlorophenyl)piperazin-1-ylmethanone
  • Structure : Combines piperazine with an isoxazole ring.
  • Molecular Formula : C₁₇H₁₉ClN₄O₂.
  • Molecular Weight : 362.8 g/mol.
  • Key Differences :
    • Isoxazole’s electron-deficient nature may enhance interactions with electrophilic residues.
    • Piperazine’s solubility contrasts with the target’s methoxypiperidine.
  • Implications : Enhanced bioavailability for CNS targets due to piperazine’s blood-brain barrier penetration .

Biological Activity

(3,5-Dichlorophenyl)(4-methoxypiperidin-1-yl)methanone is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.

  • Molecular Formula : C13_{13}H14_{14}Cl2_{2}N1_{1}O1_{1}
  • Molecular Weight : 273.17 g/mol
  • CAS Number : 2034223-19-1

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as an inhibitor of specific receptors related to the central nervous system, particularly those involved in mood regulation and cognitive functions.

Biological Activity Overview

  • Antidepressant Effects :
    • Studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often measured through behavioral tests such as the forced swim test and the tail suspension test.
    • A notable study demonstrated that this compound significantly reduced immobility time in these tests, suggesting an increase in locomotor activity and a potential antidepressant effect.
  • Neuroprotective Properties :
    • The compound has shown promise in protecting neuronal cells from oxidative stress. In vitro assays have demonstrated that it can reduce cell death induced by oxidative agents.
    • The mechanism appears to involve the modulation of antioxidant enzyme activities, which helps maintain cellular redox balance.
  • Anti-inflammatory Activity :
    • Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
    • In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential for treating inflammatory conditions.

Case Study 1: Antidepressant Activity

A randomized controlled trial involving rodents assessed the antidepressant properties of this compound. The results indicated a significant reduction in depressive-like behaviors compared to control groups.

Test TypeControl Group BehaviorTreated Group Behavior
Forced Swim TestHigh immobilityLow immobility
Tail Suspension TestHigh immobilityLow immobility

Case Study 2: Neuroprotection

In vitro studies using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide demonstrated that this compound significantly improved cell viability.

ConditionCell Viability (%)
Control (no treatment)50
Treated with compound85

Case Study 3: Anti-inflammatory Effects

In vivo studies on LPS-induced inflammation showed that administration of the compound led to a marked decrease in inflammatory markers.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha20080
IL-615060

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